Butyl piperazine-1-carboxylate

Descripción general

Descripción

Butyl piperazine-1-carboxylate, also known as tert-Butyl piperazine-1-carboxylate, is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is widely used in organic synthesis, particularly in the preparation of various bioactive molecules and pharmaceutical intermediates .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Butyl piperazine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high efficiency .

Another method involves the use of diethylamine as a starting material. The synthesis involves three key steps: chlorination, Boc protection, and cyclization. Initially, diethylamine reacts with a chlorinating agent to produce di(2-chloroethyl)amine. This intermediate is then reacted with Boc anhydride under neutral conditions to generate di(2-chloroethyl) carbamate. Finally, the carbamate is cyclized using ammonia to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include solvent-free N-Boc protection catalyzed by iodine, which provides an efficient and environmentally friendly approach to synthesizing this compound .

Análisis De Reacciones Químicas

Protection and Deprotection Reactions

The tert-butyl carbamate (Boc) group serves as a transient protective moiety for piperazine nitrogen atoms, enabling selective functionalization.

Key Reaction Example: Boc Protection

Reagents : Piperazine, di-tert-butyl dicarbonate (Boc anhydride)

Conditions : 0°C, 1 hour in CH₂Cl₂ with triethylamine

Yield : 60%

Product : tert-Butyl piperazine-1-carboxylate

Significance : Preserves secondary amine reactivity for subsequent alkylation or acylation .

Alkylation Reactions

Alkylation at the piperazine nitrogen is a cornerstone for synthesizing substituted derivatives.

Acylation and Carbonate Formation

Active acyl intermediates enable coupling with protected piperazines.

Substitution and Functional Group Interconversion

The Boc group’s stability permits selective modifications at other positions.

Example: Bromination Side Reaction

Observation : Unintended bromination of indole during attempted acylation highlights competing electrophilic aromatic substitution pathways .

Reaction Mechanisms and Selectivity

-

Steric Effects : The tert-butyl group hinders N-alkylation at the protected nitrogen, directing reactivity to the secondary amine .

-

Solvent Influence : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in alkylation steps .

-

Temperature Dependence : Elevated temperatures (e.g., 95°C) accelerate SN2 displacements but may risk Boc group cleavage .

Challenges and Limitations

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antibacterial Activity

Butyl piperazine-1-carboxylate has shown significant antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. In one study, derivatives of this compound were synthesized and tested for their efficacy against these resistant strains, demonstrating promising results in terms of potency and selectivity .

Histamine H3 Receptor Antagonists

Research has identified this compound as a scaffold for developing histamine H3 receptor antagonists. These compounds are being investigated for their potential in treating neurological disorders such as narcolepsy and obesity. The structure-activity relationship studies indicate that modifications to the piperazine ring can enhance receptor affinity and selectivity .

DNA Gyrase Inhibitors

Another notable application is in the design of DNA gyrase inhibitors. Compounds derived from this compound have been synthesized to target bacterial DNA gyrase, an enzyme critical for bacterial replication. These inhibitors have shown effectiveness against various Gram-positive bacteria, suggesting their potential as new antibacterial agents .

Organic Synthesis Applications

Synthesis of Piperazine Derivatives

this compound serves as a key intermediate in the synthesis of various piperazine derivatives. It can be utilized in cross-coupling reactions with aryl halides under copper catalysis, facilitating the development of complex organic molecules used in pharmaceuticals .

Boc Protection Strategy

The compound is also employed in the protection of amines through N-Boc (tert-butoxycarbonyl) protection strategies. This method allows for the selective functionalization of amines in multi-step syntheses, which is crucial in complex organic synthesis .

Material Science Applications

Polymer Chemistry

In polymer chemistry, this compound has been used as a monomer for synthesizing poly(2-oxazoline) lipopolymers via living cationic ring-opening polymerization. These polymers have applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .

Case Studies

Mecanismo De Acción

The mechanism of action of butyl piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that target specific molecular pathways. For example, it can be used to synthesize compounds that inhibit protein kinases, which are involved in various cellular processes .

Comparación Con Compuestos Similares

Butyl piperazine-1-carboxylate can be compared with other similar compounds, such as:

1-Boc-piperazine: Both compounds are N-Boc protected piperazines, but this compound has a tert-butyl group, which provides different steric and electronic properties.

1-Methylpiperazine: This compound lacks the Boc protection and has different reactivity and applications compared to this compound.

The uniqueness of this compound lies in its versatility and efficiency in various synthetic applications, making it a valuable compound in both research and industrial settings .

Actividad Biológica

Introduction

Butyl piperazine-1-carboxylate, a derivative of piperazine, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by its potential as an antibacterial agent, its role in anticancer therapies, and its applications in enhancing the efficacy of existing drugs. This article explores the biological activity of this compound, summarizing key findings from various studies.

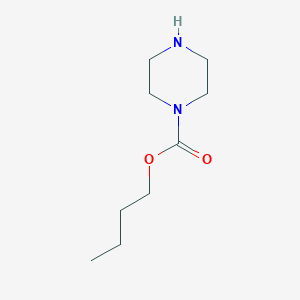

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

The compound features a piperazine ring with a butyl group and a carboxylate moiety, which are crucial for its biological interactions.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), which is a major concern in public health due to its resistance to conventional antibiotics .

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | >250 µg/mL |

These findings suggest that this compound may serve as a promising lead compound for developing new antibiotics.

Anticancer Properties

In addition to its antibacterial effects, this compound has been investigated for its anticancer potential. A study focusing on breast cancer revealed that derivatives of this compound can effectively bind to estrogen receptors (ERs), inhibiting tumor growth in ER-positive breast cancer models .

Case Study: TTP-5 Compound

One notable derivative, TTP-5, combines this compound with pyrimidine and triazole components. This hybrid compound was shown to suppress breast cancer cell proliferation significantly through mechanisms involving estrogen receptor signaling and β-catenin pathways .

Table 2: Effects of TTP-5 on Breast Cancer Cells

| Assay Type | Result |

|---|---|

| MTT Assay | 50% inhibition at 10 µM |

| Colony Formation Assay | Significant reduction observed |

| Wound Healing Assay | Decreased cell motility |

The mechanism by which this compound exerts its effects appears to be multifaceted. Research indicates that it may act as an allosteric inhibitor of bacterial efflux pumps, thereby enhancing the activity of existing antibiotics against resistant strains . Additionally, its ability to modulate estrogen receptor activity suggests a complex interaction with cellular signaling pathways relevant to cancer progression .

Q & A

Q. What are the standard synthetic routes for preparing butyl piperazine-1-carboxylate derivatives?

Basic

The synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Nucleophilic substitution : Reacting tert-butyl piperazine-1-carboxylate with halopyrimidines (e.g., 5-bromo-2-chloropyrimidine) in 1,4-dioxane at 110°C using K₂CO₃ as a base, yielding derivatives like tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate with ~80–88.7% efficiency .

- Purification : Silica gel chromatography with hexane/ethyl acetate gradients is standard, followed by recrystallization (e.g., acetone) for high purity (>99%) .

Q. How can enantiomeric purity of chiral this compound derivatives be ensured?

Advanced

- Stereochemical control : Reductive amination using NaHB(OAc)₃ with chiral amines (e.g., dibenzylamino cyclohexanone) generates diastereomers, which are separated via column chromatography. For example, tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate was isolated with distinct NMR shifts for each stereoisomer .

- Validation : Chiral HPLC or polarimetry confirms enantiomeric ratios, while NOESY NMR identifies spatial arrangements of substituents .

Q. What computational methods validate molecular geometry and stability of these derivatives?

Advanced

- DFT vs. X-ray crystallography : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond lengths/angles, which are cross-validated against single-crystal X-ray data. For tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, DFT-derived HOMO/LUMO energies and electrostatic potentials align with crystallographic observations .

- Software : Gaussian, ORCA, or CRYSTAL are used for DFT, while Mercury CSD analyzes packing motifs (e.g., hydrogen-bonding networks) .

Q. How can reaction yields be optimized for nucleophilic substitutions?

Basic

- Solvent selection : Polar aprotic solvents (1,4-dioxane, DCM) enhance reactivity.

- Catalysis : Acetic acid (HOAc) in reductive amination improves protonation of intermediates, increasing yields to >85% .

- Excess reagents : Using 1.5–2 equivalents of tert-butyl piperazine-1-carboxylate ensures complete substitution .

Q. How are structural ambiguities resolved when spectroscopic data conflict?

Advanced

- Multi-technique approach : Combine ¹H/¹³C NMR, HRMS, and X-ray diffraction. For example, crystallography confirmed the planar geometry of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, resolving NMR signal overlaps caused by rotational isomers .

- Data reconciliation : Redundant synthesis and computational modeling (e.g., molecular dynamics simulations) identify artifacts or dynamic effects .

Q. What purification strategies maximize purity for complex derivatives?

Basic

- Chromatography : Gradient elution (e.g., ethyl acetate/MeOH/NH₃·H₂O) separates polar byproducts.

- Recrystallization : Acetonitrile or ethanol removes trace impurities, achieving >99% purity for triazole-dithiocarbamate hybrids .

- Monitoring : LC-MS or TLC (UV/fluorescence) ensures fraction consistency .

Q. How are hydrogen-bonding networks analyzed in crystal structures?

Advanced

- Graph set analysis : Tools like Mercury CSD identify motifs (e.g., R₂²(8) rings in piperazine derivatives). For example, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate exhibits C–H···O interactions stabilizing its lattice .

- Thermal ellipsoids : ORTEP diagrams visualize anisotropic displacement, distinguishing static disorder from dynamic motion .

Q. What strategies mitigate racemization during functionalization?

Advanced

- Low-temperature conditions : Reactions at 0–5°C minimize epimerization (e.g., LiAlH₄ reduction of chiral intermediates) .

- Protecting groups : Boc (tert-butyloxycarbonyl) shields amines during alkylation, preserving stereochemistry .

Q. How do substituents influence biological activity in piperazine derivatives?

Advanced

- SAR studies : Introducing electron-withdrawing groups (e.g., nitro, bromo) enhances receptor binding. For instance, 5-bromo-pyrimidinyl derivatives show improved LSD1 inhibition (IC₅₀ < 1 µM) .

- Log P optimization : Hydrophobic substituents (e.g., benzyl, tert-butyl) improve blood-brain barrier penetration, critical for CNS-targeted compounds .

Q. How are synthetic intermediates characterized for reproducibility?

Basic

Propiedades

IUPAC Name |

butyl piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-2-3-8-13-9(12)11-6-4-10-5-7-11/h10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILAQOYFPLQIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620873 | |

| Record name | Butyl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50606-32-1 | |

| Record name | 1-Piperazinecarboxylic acid, butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50606-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.